molecular formula C20H15BrN2O2S B5163999 N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Cat. No.: B5163999
M. Wt: 427.3 g/mol
InChI Key: RMEKWAWYMZPNHN-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as BVT.2733, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide works by targeting a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes. By inhibiting Hsp90, this compound disrupts the function of multiple signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of various oncogenes (genes that promote cancer growth).

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of cancer cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for research on N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide. One area of interest is in combination therapy, where this compound is used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of new analogs of this compound that may have improved efficacy and reduced toxicity. Finally, further research is needed to determine the optimal dosing and administration of this compound for cancer treatment.

Synthesis Methods

The synthesis of N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide involves the reaction of 3-bromoaniline with 2-thiophenecarboxaldehyde to form the intermediate, which is then reacted with benzoyl chloride to form the final product.

Scientific Research Applications

N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to induce apoptosis (cell death) in cancer cells.

Properties

IUPAC Name

N-[(E)-3-(3-bromoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c21-15-8-4-9-16(12-15)22-20(25)18(13-17-10-5-11-26-17)23-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,25)(H,23,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEKWAWYMZPNHN-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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